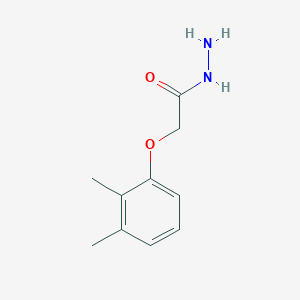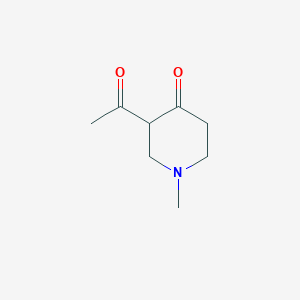
3-Acetyl-1-methylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-methylpiperidin-4-one, also known as 3-AMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a ketone derivative of piperidine, which is a cyclic amine that is commonly used in the synthesis of various pharmaceuticals and organic compounds. In
Wirkmechanismus
The mechanism of action of 3-Acetyl-1-methylpiperidin-4-one is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the brain, and inhibition of this enzyme can lead to increased levels of acetylcholine in the brain. This can have various effects on the nervous system, including improved cognitive function and memory.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Acetyl-1-methylpiperidin-4-one can have various biochemical and physiological effects on the body. It has been shown to improve cognitive function and memory in animal models, and it has also been studied for its potential as a treatment for Alzheimer's disease. Additionally, 3-Acetyl-1-methylpiperidin-4-one has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Acetyl-1-methylpiperidin-4-one in lab experiments is its high purity and stability. It can be easily synthesized and purified to provide a consistent and reliable source of the compound. However, one of the limitations of using 3-Acetyl-1-methylpiperidin-4-one in lab experiments is its potential toxicity. Studies have shown that high doses of 3-Acetyl-1-methylpiperidin-4-one can be toxic to cells, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are many future directions for the research of 3-Acetyl-1-methylpiperidin-4-one. One area of research is in the development of new pharmaceuticals and organic compounds using 3-Acetyl-1-methylpiperidin-4-one as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetyl-1-methylpiperidin-4-one and its potential as a treatment for Alzheimer's disease. Finally, more research is needed to explore the potential toxic effects of 3-Acetyl-1-methylpiperidin-4-one and to develop safer handling procedures for this compound.
In conclusion, 3-Acetyl-1-methylpiperidin-4-one is a unique and promising compound that has many potential applications in various fields of science. Its synthesis method has been extensively studied and optimized, and its scientific research applications are diverse and promising. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential toxic effects of 3-Acetyl-1-methylpiperidin-4-one.
Synthesemethoden
The synthesis of 3-Acetyl-1-methylpiperidin-4-one involves the reaction of piperidine with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting compound is then purified using various techniques such as column chromatography or recrystallization. This method has been extensively studied and optimized to provide high yields of pure 3-Acetyl-1-methylpiperidin-4-one.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-methylpiperidin-4-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 3-Acetyl-1-methylpiperidin-4-one is in the field of organic synthesis. It can be used as a building block for the synthesis of various pharmaceuticals and organic compounds due to its unique chemical structure. Additionally, 3-Acetyl-1-methylpiperidin-4-one has been studied for its potential as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
126832-84-6 |
|---|---|
Produktname |
3-Acetyl-1-methylpiperidin-4-one |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
3-acetyl-1-methylpiperidin-4-one |
InChI |
InChI=1S/C8H13NO2/c1-6(10)7-5-9(2)4-3-8(7)11/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
PFJXQSBSEALQMI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CN(CCC1=O)C |
Kanonische SMILES |
CC(=O)C1CN(CCC1=O)C |
Synonyme |
4-Piperidinone, 3-acetyl-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




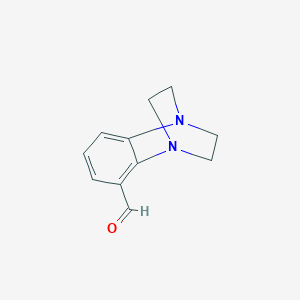
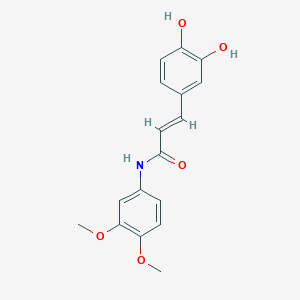
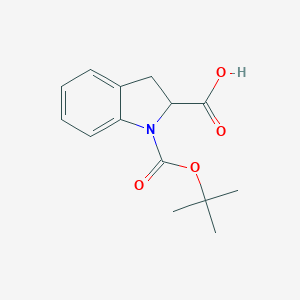
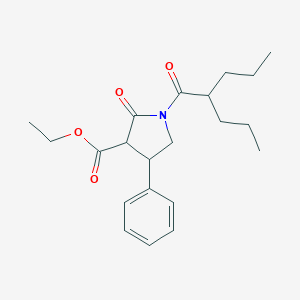

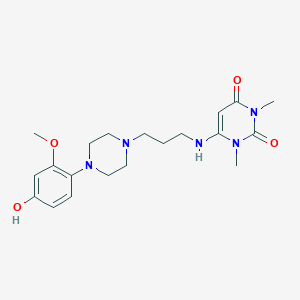

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
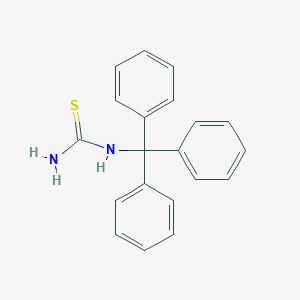
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
